1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine
Overview
Description
1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridine ring, which is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the chlorinated pyridine with the pyrazole derivative under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(5-chloro-2-pyridinyl)-3-methyl-1H-pyrazole: Similar structure but with different substitution patterns.
1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazole: Another isomer with a different arrangement of the pyrazole ring.
1-(5-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole: Lacks the methyl group on the pyrazole ring.
Uniqueness
1-(5-chloro-2-pyridinyl)-5-methyl-4,5-dihydro-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)-3-methyl-3,4-dihydropyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4/c1-6-4-8(11)13-14(6)9-3-2-7(10)5-12-9/h2-3,5-6H,4H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBPMYBQHDMKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=NN1C2=NC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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